molecular formula C13H10N2 B1606368 1-Phenyl-1H-indazole CAS No. 7788-69-4

1-Phenyl-1H-indazole

Cat. No.: B1606368
CAS No.: 7788-69-4
M. Wt: 194.23 g/mol
InChI Key: AZQJQRTZFPAGNV-UHFFFAOYSA-N
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Description

Contextualization within Indazole Chemistry and Heterocyclic Compounds

1-Phenyl-1H-indazole is a significant member of the indazole family, a class of nitrogen-containing heterocyclic compounds. pnrjournal.com Structurally, it features a benzene (B151609) ring fused to a pyrazole (B372694) ring, with a phenyl group attached at the N1 position of the pyrazole moiety. pnrjournal.comvulcanchem.com This arrangement classifies it as an N-arylindazole. tandfonline.com Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry, materials science, and agricultural sciences due to their diverse biological and physical properties. pnrjournal.comresearchgate.net

The indazole core itself exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The attachment of the phenyl group at the N1 position stabilizes the 1H-tautomer through resonance effects. vulcanchem.com The diverse pharmacological activities exhibited by indazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, have spurred significant interest in their synthesis and functionalization. pnrjournal.comajrconline.orgontosight.ainih.gov

Historical Perspective on the Emergence of this compound in Chemical Literature

The synthesis of indazoles dates back to the work of Emil Fischer. pnrjournal.com Over the years, numerous synthetic methods have been developed to create a wide array of indazole derivatives. ajrconline.org The N-arylation of indazoles, a key step in forming compounds like this compound, has traditionally been achieved through methods like the Ullmann condensation and Buchwald-Hartwig amination. mdpi.com These reactions typically involve the coupling of an aryl halide with the indazole core in the presence of a transition metal catalyst, such as copper or palladium. tandfonline.commdpi.comorganic-chemistry.orgorganic-chemistry.org

Early methods often required harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. tandfonline.commdpi.com Significant advancements came with the development of ligand-assisted copper-catalyzed and palladium-catalyzed cross-coupling reactions, which allowed for milder conditions and a broader substrate scope. organic-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.org These modern synthetic strategies have made this compound and its derivatives more accessible for research and development. For instance, copper-catalyzed N-arylation using diamine ligands has proven effective for coupling aryl iodides and bromides with indazoles. organic-chemistry.orgacs.org More recently, ligand-free copper-catalyzed methods have also been developed, offering a more cost-effective approach. tandfonline.com

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the unique properties imparted by the N-phenyl substituent and the versatile reactivity of the indazole core. The introduction of the phenyl group significantly influences the compound's electronic and steric properties, which in turn affects its biological activity and potential applications in materials science.

The N-phenylindazole scaffold is a key pharmacophore in many biologically active molecules. tandfonline.com Derivatives of this core structure are explored for a wide range of therapeutic applications. researchgate.netresearchgate.net The ability to further functionalize the indazole ring at various positions allows for the creation of extensive libraries of compounds for screening and optimization in drug discovery programs. pnrjournal.commdpi.comorganic-chemistry.org

Furthermore, the photophysical and electronic properties of this compound and its derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The rigid, planar structure and the potential for π-π stacking interactions are key features in this regard. The ongoing development of more efficient and selective synthetic methods continues to fuel research into this important heterocyclic compound. ajrconline.orgorganic-chemistry.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJQRTZFPAGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307854
Record name 1-Phenyl-1H-indazole
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7788-69-4
Record name 7788-69-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 1h Indazole and Its Derivatives

Classical Synthetic Routes to 1-Phenyl-1H-Indazole

Traditional methods for synthesizing the this compound core often involve multi-step procedures that have been refined over the years. These classical routes remain fundamental in organic synthesis.

Condensation Reactions with Phenylhydrazine (B124118) and Salicylaldehyde (B1680747) Derivatives

A well-established method for the synthesis of 1-phenyl-1H-indazoles involves the condensation of phenylhydrazine with salicylaldehyde derivatives. ajrconline.orgheteroletters.org This reaction proceeds through the initial formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the indazole ring system. The reaction is typically carried out in a suitable solvent such as ethanol (B145695). heteroletters.org The use of substituted salicylaldehydes and phenylhydrazines allows for the creation of a diverse library of this compound derivatives. For instance, the reaction of phenylhydrazine with salicylaldehyde in an ethanol/water mixture at 100°C produces this compound. heteroletters.org

Reactant 1Reactant 2ProductConditionsYield
PhenylhydrazineSalicylaldehydeThis compoundEthanol/water (1:1), 100°C, 24hLow
Phenylhydrazine derivativesSubstituted salicylaldehydesSubstituted 1-phenyl-1H-indazolesEthanol, Microwave77-83%

Cyclization of Aryl Hydrazones

The intramolecular cyclization of pre-formed aryl hydrazones is a key strategy for the synthesis of 1-phenyl-1H-indazoles. These hydrazones are typically synthesized from the condensation of an appropriate aryl ketone or aldehyde with phenylhydrazine. ajrconline.orgsci-hub.se The subsequent cyclization can be promoted by various reagents and conditions. For example, arylhydrazones derived from 2-halobenzaldehydes or 2-haloacetophenones can be cyclized to 1-aryl-1H-indazoles using copper(I) iodide (CuI) and a diamine ligand as a catalyst. sci-hub.se This method is versatile and allows for the introduction of substituents on both the indazole ring and the N-phenyl group. In some cases, the cyclization of aryl hydrazones can be achieved under metal-free conditions. nih.gov For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can lead to the formation of 1H-indazoles via direct aryl C-H amination. nih.gov

Another approach involves the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to promote the cyclization of arylhydrazones. nih.gov This method has shown good functional group compatibility. Additionally, electrochemical methods have been developed for the radical Csp2-H/N-H cyclization of arylhydrazones to afford 1H-indazoles. researchgate.net

Starting MaterialReagent/CatalystProductKey Feature
Arylhydrazones of 2-halobenzaldehydesCuI/diamine1-Aryl-1H-indazolesCopper-catalyzed N-arylation
Diaryl and tert-butyl aryl ketone hydrazonesI2, KI, NaOAc1H-IndazolesMetal-free C-H amination
ArylhydrazonesPIFA1H-IndazolesOxidation-mediated cyclization
ArylhydrazonesElectrochemical oxidation1H-IndazolesElectrochemical radical cyclization

Diazotization and Nitrosation of ortho-Substituted Anilines

The diazotization of ortho-substituted anilines, followed by cyclization, is a classical route to the indazole core. sci-hub.seresearchgate.netdicp.ac.cn This method typically involves the reaction of a 2-alkylaniline with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate then undergoes intramolecular cyclization to yield the 1H-indazole. sci-hub.se While effective, these methods can require harsh reaction conditions, such as the use of strong acids. dicp.ac.cn N-acetyl derivatives of 2-alkylanilines can also be used in nitrosation reactions to form indazoles. researchgate.netdicp.ac.cn

Condensation of ortho-Haloaryl Carbonyl Compounds with Hydrazines

The condensation of ortho-haloaryl carbonyl compounds, such as 2-fluorobenzaldehydes, with hydrazines is a straightforward and economically attractive method for synthesizing 1H-indazoles. sci-hub.seresearchgate.net This reaction typically requires high temperatures. researchgate.net The process involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic substitution of the ortho-halogen to form the indazole ring. This method has been widely employed for the synthesis of various 1-R-1H-indazoles. researchgate.net Copper-catalyzed versions of this reaction have been developed to improve efficiency and allow for the use of less reactive ortho-chloroarylhydrazones. researchgate.netnih.gov For example, using a catalytic amount of copper(I) oxide (CuO) in the presence of potassium carbonate facilitates the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids. researchgate.net

Modern and Green Synthetic Approaches for this compound

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of modern techniques like microwave-assisted synthesis for the production of 1-phenyl-1H-indazoles.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgheteroletters.orgajrconline.org The application of microwave technology has been successfully applied to the synthesis of this compound and its derivatives. ajrconline.orgheteroletters.orgajrconline.orgresearchgate.net

A one-pot, two-step microwave-assisted method has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net This procedure involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines at 160°C for 10 minutes to quantitatively form the arylhydrazone intermediate. This is followed by a copper(I)-catalyzed intramolecular N-arylation, also under microwave irradiation at 160°C for 10 minutes, to yield the final 1-aryl-1H-indazole in good to excellent yields. researchgate.net This method is effective for 2-iodo, 2-bromo, and 2-chloro benzaldehydes or acetophenones. researchgate.net

Similarly, the condensation of phenylhydrazines with substituted salicylaldehydes can be significantly accelerated using microwave irradiation. heteroletters.org In ethanol, this reaction proceeds to give moderate to high yields of indazoles in a much shorter time frame than conventional heating. heteroletters.org For example, the reaction of phenylhydrazine with salicylaldehyde under microwave irradiation at 80°C and 50W power for 35 minutes provides a significantly higher yield compared to refluxing for 24 hours. heteroletters.org

The use of microwave assistance not only improves the efficiency of classical reactions but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions and solvents. heteroletters.orgrasayanjournal.co.in

Synthetic MethodConventional ConditionsMicrowave ConditionsYield (Microwave)Reference
Condensation of Phenylhydrazine and SalicylaldehydeReflux, 24 hours80°C, 50W, 35 minutesModerate to High heteroletters.org
Cyclization of Arylhydrazones (from 2-halobenzaldehydes)N/A160°C, 10 minutes (hydrazone formation), 160°C, 10 minutes (cyclization)Good to Excellent researchgate.net
One-Pot Two-Step Cyclization of Hydrazone Hydrate

A highly efficient and environmentally friendly one-pot, two-step method for the synthesis of 1-phenyl-1H-indazoles has been developed. ajrconline.orgajrconline.org This process involves the microwave-assisted reaction of salicylaldehyde and its derivatives with phenylhydrazine hydrate. ajrconline.orgajrconline.org The initial step is the formation of an aryl hydrazone, which subsequently undergoes intramolecular cyclization to yield the indazole product. ajrconline.orgajrconline.org This approach provides good to excellent yields and is considered a greener alternative to conventional heating methods. ajrconline.orgajrconline.org

For instance, the reaction of phenylhydrazine with salicylaldehyde under microwave irradiation in an ethanol-water system can produce this compound in high yield. heteroletters.org This method has been shown to be superior to conventional heating, which often requires longer reaction times and results in lower yields. ajrconline.orgheteroletters.org A one-pot domino process has also been successfully applied to the synthesis of 1-aryl-1H-indazoles from substituted acetophenones, demonstrating the versatility of this approach. mdpi.com

Solvent Optimization in Microwave-Assisted Protocols

The choice of solvent plays a crucial role in the efficiency of microwave-assisted synthesis of 1-phenyl-1H-indazoles. Studies have shown that the reaction of phenylhydrazines with substituted salicylaldehydes in ethanol under microwave irradiation leads to moderate to high yields of the corresponding indazoles. heteroletters.org The optimization of solvent systems is key to maximizing the reaction completion and product yield. heteroletters.org For some microwave-assisted syntheses of related heterocyclic compounds, solvent-free conditions have been found to provide the highest yields and shortest reaction times. ajol.info The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, promoting cleaner reactions and minimizing the formation of byproducts. heteroletters.org

Reactant 1Reactant 2SolventMethodYieldReference
PhenylhydrazineSalicylaldehydeEthanol/WaterConventional Heating~60% heteroletters.org
PhenylhydrazineSalicylaldehydeEthanol/WaterMicrowave79% heteroletters.org
Substituted SalicylaldehydesPhenylhydrazine HydratesEthanolMicrowaveGood to Excellent ajrconline.org
2-halobenzaldehydes/acetophenonesPhenylhydrazinesN/AMicrowaveGood to Excellent researchgate.net

Transition-Metal Catalysis in this compound Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering high efficiency and selectivity.

Copper-Catalyzed Intramolecular N-Arylation of ortho-Chlorinated Arylhydrazones

A notable method for the synthesis of N-phenyl-1H-indazoles involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. researchgate.netsciprofiles.comnih.gov This protocol utilizes copper(I) iodide (CuI) as the catalyst, often in the presence of a base such as potassium hydroxide (B78521) (KOH) and a ligand like 1,10-phenanthroline (B135089), in a solvent such as dimethylformamide (DMF). researchgate.netsciprofiles.comnih.gov This approach is particularly valuable as it utilizes readily available and less expensive o-chloroarylaldehydes and ketones as starting materials compared to their bromo- or iodo-analogs. researchgate.netnih.gov Yields for N-phenyl derivatives using this method have been reported in the range of 10-70%. researchgate.netsciprofiles.comnih.gov This copper-catalyzed cyclization has also been successfully applied in a one-pot, two-step microwave-assisted procedure starting from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines. researchgate.net

Arylhydrazone SourceCatalyst SystemConditionsYieldReference
o-chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthrolineDMF, 120 °C, 12-48 h10-70% researchgate.netsciprofiles.comnih.gov
2-halobenzaldehydes/acetophenonesCuI/diamineMicrowave, 160 °C, 10 minGood to Excellent researchgate.net
Palladium-Mediated Cross-Coupling Reactions and Cyclization

Palladium catalysis is a cornerstone in the synthesis of 1-aryl-1H-indazoles. One of the prominent methods is the intramolecular amination of arylhydrazones derived from o-halo aromatic carbonyl compounds. researchgate.net The cyclization of arylhydrazones of 2-bromobenzaldehydes can be achieved with good to high yields using palladium(0) catalysts like Pd(dba)₂ in combination with chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, and dppf. researchgate.net The choice of base, with cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) being effective, is also critical for the reaction's success. researchgate.net

Furthermore, the Suzuki-Miyaura cross-coupling reaction offers a versatile route for the C-3 functionalization of the 1H-indazole core. mdpi.com This involves the coupling of a 3-iodo-1H-indazole derivative with an organoboronic acid in the presence of a palladium catalyst. mdpi.com The N-H group of the indazole is typically protected, for instance with a Boc group, before the cross-coupling reaction. mdpi.com

Rhodium/Copper Co-catalyzed C-H Amidation and N-N Bond Formation

A sophisticated approach for the synthesis of substituted 1H-indazoles involves a co-catalytic system of rhodium(III) and copper(II). nih.govacs.org This method proceeds through a rhodium-catalyzed C-H activation and C-N bond formation, followed by a copper-catalyzed N-N bond formation. nih.govacs.org The reaction utilizes readily available arylimidates and organo azides. nih.govacs.org A key feature of this process is the use of N-H-imidates as directing groups for the C-H activation, which are also capable of undergoing the subsequent intramolecular N-N bond formation. nih.govacs.org This scalable and environmentally friendly process uses molecular oxygen as the terminal oxidant, producing dinitrogen and water as byproducts. nih.govacs.org

Palladium-Catalyzed Direct Arylation of 1H-Indazole

Direct arylation reactions represent an atom-economical approach to functionalize the indazole core. An efficient method for the C3-arylation of 1H-indazole has been developed using palladium catalysis in water as a solvent. africaresearchconnects.commdpi.com This reaction employs palladium acetate (Pd(OAc)₂) as the catalyst and triphenylphosphine (B44618) (PPh₃) as the ligand. africaresearchconnects.commdpi.com The use of water as a solvent aligns with the principles of green chemistry. africaresearchconnects.commdpi.com This method has proven effective for the arylation of 1H-indazole with various aryl iodides bearing either electron-donating or electron-withdrawing groups, leading to moderate to good yields of the C3-arylated products. mdpi.com

Metal-Free Synthetic Strategies

The development of metal-free synthetic routes for this compound and its derivatives has gained significant traction, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. These strategies often rely on the use of alternative activating agents or reaction conditions to facilitate the key bond-forming steps.

One prominent metal-free approach involves the intramolecular C-H amination of arylhydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate to yield 1H-indazoles. nih.gov Another method employs [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation from arylhydrazones, a reaction that demonstrates good functional group compatibility. nih.gov Iodobenzene, used in catalytic amounts with an oxidant like Oxone, can also facilitate the oxidative C–H amination of hydrazones to form N-aryl substituted 1H-indazoles under mild conditions. mdpi.com This particular method is advantageous as it avoids the use of toxic transition metals and prefunctionalized substrates. mdpi.com

A different metal-free pathway involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. mdpi.com This one-pot synthesis is notable for its operational simplicity, mild reaction conditions, and insensitivity to air and moisture, offering good to excellent yields of the desired indazole products. mdpi.com Furthermore, photochemistry and thermochemistry have been harnessed for the metal-free synthesis of 2H-indazole skeletons from 2-(ethynyl)aryltriazenes, which can undergo intramolecular oxidation and cyclization. researchgate.net While these examples often focus on the broader indazole class, the principles are applicable to the synthesis of 1-phenyl substituted variants by selecting the appropriate phenyl-containing precursors.

The table below summarizes selected metal-free synthetic conditions for indazole synthesis.

Table 1: Examples of Metal-Free Synthetic Conditions for Indazole Formation

Precursor TypeReagents/ConditionsProduct TypeReference
ArylhydrazonesI₂, KI, NaOAc1H-Indazoles nih.gov
Arylhydrazones[Bis-(trifluoroacetoxy)iodo]benzene (PIFA)1H-Indazoles nih.gov
HydrazonesIodobenzene (cat.), Oxone, Acetic AcidN-Aryl-1H-Indazoles mdpi.com
2-AminophenonesHydroxylamine derivatives, KOH/DMFIndazoles mdpi.com
2-(Ethynyl)aryltriazenesVisible-light irradiation or heat (50 °C)2H-Indazoles researchgate.net

Exploration of Novel Precursors and Reaction Cascades

The search for more efficient and diverse synthetic routes has led to the exploration of novel precursors and reaction cascades for constructing the this compound core. Cascade reactions, also known as domino or tandem reactions, are particularly powerful as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste.

A notable example involves a cascade reaction initiated by C-H activation. The reaction of N-nitrosoanilines with diazo compounds can selectively produce diversely functionalized indazole derivatives. mdpi.comacs.org Depending on the specific substrates used, this process can involve a sequence of nitroso-directed C-H alkylation, intramolecular nucleophilic addition, intermolecular nucleophilic addition, and bond cleavage/rearrangement steps to build the final complex indazole product. mdpi.comacs.org

Another innovative approach is the 1,3-dipolar cycloaddition between arynes and hydrazones or their in-situ generated diazo compound equivalents. mdpi.commdpi.com For example, stable N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles in good yields. mdpi.com This method provides a versatile entry to various indazole derivatives.

Multi-component reactions (MCRs) under metal-free conditions also represent a significant advance. A domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base like potassium hydroxide in DMF has been developed to create pyrimido[1,2-b]indazole analogues, which are complex fused heterocyclic systems. researchgate.net These cascade transformations offer access to a wide variety of functionalized indazole-containing scaffolds from simple starting materials. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Control of N1 vs. N2 Isomer Formation

A fundamental challenge in the synthesis of N-substituted indazoles, including this compound, is controlling the regioselectivity of the substitution on the indazole nitrogen atoms. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation or arylation often leads to a mixture of both isomers. beilstein-journals.org The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. d-nb.info

The regiochemical outcome is influenced by a complex interplay of factors including steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). d-nb.infobeilstein-journals.org

Thermodynamic vs. Kinetic Control: The N1-substituted regioisomers are often the thermodynamically more stable product. d-nb.infonih.gov Reactions run under conditions that allow for equilibration, such as longer reaction times or higher temperatures, can favor the formation of the N1-isomer. nih.gov Conversely, kinetically controlled conditions (e.g., shorter reaction times) may favor the N2-isomer. nih.gov For example, in the synthesis of indazole ribonucleosides, kinetic control favored the N2-isomer, while thermodynamic control yielded the N1-isomer. nih.gov A recently developed method for N1-alkylation leverages thermodynamic control to achieve high selectivity with no detectable N2-alkyl products upon completion. nih.govrsc.org

Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C7 position have been shown to confer excellent N2-regioselectivity. researchgate.netbeilstein-journals.org In contrast, certain substituents at the C3 position, such as carboxymethyl or tert-butyl, can lead to very high (>99%) N1-regioselectivity when using sodium hydride in THF. researchgate.netd-nb.infobeilstein-journals.org

Reaction Conditions: The choice of base and solvent is critical. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for promoting N1-selective alkylation. d-nb.infobeilstein-journals.org In contrast, different conditions, such as those used in Mitsunobu reactions, can show a strong preference for the N2 position. beilstein-journals.org Quantum mechanical analyses suggest that the high N2 selectivity observed in some acid-catalyzed alkylations is due to the higher energy barrier for the N1 pathway, which requires the substrate to convert from the stable 1H-tautomer to the less stable 2H-tautomer before reacting. wuxibiology.com

The following table provides examples of how reaction conditions influence N1/N2 selectivity.

Table 2: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Substitution

Indazole SubstrateElectrophile/ReagentsConditionsN1:N2 RatioReference
IndazoleAlkyl Bromide, NaHTHFHigh N1 selectivity d-nb.infobeilstein-journals.org
7-NO₂ IndazoleAlkyl Bromide, NaHTHF≥ 96% N2 researchgate.netbeilstein-journals.org
3-COMe IndazoleAlkyl Bromide, NaHTHF>99% N1 researchgate.netbeilstein-journals.org
IndazoleAlcohol, DEAD, PPh₃MitsunobuFavors N2 (e.g., 1:2.5) beilstein-journals.org
4-NitroindazoleSilylated RiboseSilyl Hilbert-Johnson (5h)N2 only (Kinetic) nih.gov
4-NitroindazoleSilylated RiboseSilyl Hilbert-Johnson (48h)N1 favored (Thermodynamic) nih.gov

Advanced Synthetic Strategies for Complex this compound Scaffolds

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a novel mechanism of action compared to the individual parent molecules. The this compound scaffold is frequently used as a core component in such strategies due to its proven biological relevance. mdpi.com

Researchers have designed and synthesized series of indazole derivatives by linking the indazole core to other bioactive moieties. mdpi.com For example, a series of 3,5-disubstituted indazole derivatives were constructed where different substituted aromatic groups were introduced at the C-5 position via Suzuki coupling, aiming to explore interactions with multiple kinase targets. mdpi.com In another study, the 1H-indazole-3-amide framework was modified by introducing mercapto acetamide (B32628) and piperazine (B1678402) moieties to enhance cytotoxic activity. mdpi.com

The hybridization approach has also been used to develop highly selective enzyme inhibitors. In a search for N-myristoyltransferase inhibitors, a molecular hybridization approach led to the evaluation of indazole-based compounds as surrogates for a quinoline (B57606) scaffold. acs.org This resulted in potent and selective inhibitors where the indazole N1 atom forms a key hydrogen bond in the enzyme's active site. acs.org Similarly, pyrazole-thiazole hybrids and curcuminoid-pyrazole hybrids containing a 1-phenyl-1H-pyrazole moiety have been synthesized, demonstrating the broad applicability of combining azole-containing scaffolds with other pharmacophores to generate novel bioactive compounds. researchgate.net These examples underscore the power of molecular hybridization to generate complex and therapeutically relevant molecules based on the this compound template.

Functionalization at Specific Positions (e.g., C3, C4, C5, C6, C7)

The strategic introduction of functional groups at various positions on the this compound scaffold is crucial for modulating its chemical and biological properties. Researchers have developed a range of methods to achieve regioselective functionalization.

C3-Position Functionalization:

The C3 position of the indazole ring is a primary site for functionalization. Direct C-H arylation has emerged as a powerful tool for this purpose. Palladium-catalyzed reactions have been particularly successful. For instance, the direct arylation of 1-substituted-1H-indazoles with aryl halides can be achieved using a palladium acetate (Pd(OAc)2) catalyst in the presence of a ligand like 1,10-phenanthroline and a base such as potassium carbonate (K2CO3) in a solvent like dimethylacetamide (DMA). researchgate.net This method has been shown to be effective for a variety of substituted 1H-indazoles and (hetero)aryl bromides and iodides. researchgate.net While direct arylation of this compound has been challenging under certain conditions, the use of specific catalytic systems has enabled this transformation. nih.gov For example, a palladium-catalyzed direct C3 arylation of 1H-indazoles has been developed using water as a solvent, which presents a greener alternative to traditional organic solvents. nih.gov

Beyond arylation, other functional groups can be introduced at the C3 position. C3-substituted 1H-indazoles are recognized as important substructures in many pharmaceutical compounds. acs.org Methods for direct C3-functionalization are less common compared to reactions at the more nucleophilic N1 and N2 positions. acs.org However, innovative approaches such as copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles have been reported, yielding C3-allyl 1H-indazoles. acs.org Additionally, C3-functionalization can be achieved through a Suzuki-Miyaura cross-coupling reaction of a 3-iodo-1H-indazole precursor. mdpi.com This involves the initial iodination of the 1H-indazole at the C3 position, followed by a palladium-catalyzed coupling with a boronic acid. mdpi.com

Table 1: Selected Methods for C3-Functionalization of this compound Derivatives

Reaction TypeCatalyst/ReagentsKey Features
Direct C-H ArylationPd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMAApplicable to various substituted 1H-indazoles and aryl halides. researchgate.net
"On Water" Direct ArylationPd(OAc)₂, PPh₃, WaterGreen and efficient method for C3-arylation. nih.govresearchgate.net
CuH-Catalyzed AllylationCuH catalyst, 1H-N-(benzoyloxy)indazolesHighly C3-selective allylation. acs.orgpnrjournal.com
Suzuki-Miyaura CouplingPd catalyst, 3-iodo-1H-indazole, Boronic acidTwo-step process involving initial iodination. mdpi.com

C4, C5, C6, and C7-Position Functionalization:

Functionalization of the benzene (B151609) ring of the indazole core (C4, C5, C6, and C7 positions) allows for further tuning of the molecule's properties.

C4-Position: The presence of an electron-withdrawing group at the C4 position can direct selective C7 arylation. researchgate.net

C5-Position: The introduction of substituents at the C5 position is common. For example, 1-phenyl-5-nitro-1H-indazole can be synthesized through the condensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with phenylhydrazine, followed by cyclization. vulcanchem.com The nitro group at C5 can then be a handle for further transformations. vulcanchem.com

C7-Position: Regioselective C7 functionalization has been achieved through various strategies. Palladium-catalyzed C7-oxidative alkenylation of substituted 1H-indazoles can be performed using Pd(OAc)₂ as the catalyst and silver carbonate (Ag₂CO₃) as the oxidant. mdpi.com Directing groups can also be employed to achieve C7 functionalization. mdpi.com For instance, a regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl groups at the C7 position. nih.gov

Derivatization from Pre-synthesized this compound

Once the this compound core is synthesized, it can be further modified to create a wide array of derivatives. These derivatization reactions often target the functional groups introduced during the initial synthesis or the inherent reactivity of the indazole ring system.

A primary method for derivatization is through palladium-catalyzed cross-coupling reactions. As previously mentioned, direct C-H arylation at the C3 position is a prominent example. researchgate.net Starting with this compound, various aryl and heteroaryl groups can be introduced at this position, leading to compounds like 1-phenyl-3-(p-tolyl)-1H-indazole. researchgate.net

Table 2: Examples of Derivatization from this compound

Starting MaterialReaction TypeReagentsProduct
This compoundDirect C-H Arylation4-Iodotoluene, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA1-Phenyl-3-(p-tolyl)-1H-indazole researchgate.net
1-Phenyl-5-nitro-1H-indazoleReductionH₂, Pd/C1-Phenyl-1H-indazol-5-amine
1-Phenyl-1H-indazol-3-amineAcetylationAcetic anhydride, PyridineN-(1-Phenyl-1H-indazol-3-yl)acetamide

Furthermore, functional groups on the phenyl ring or the indazole nucleus can be manipulated. For instance, a nitro group at the C5 position can be reduced to an amine, which can then undergo a variety of reactions such as acylation or alkylation to introduce new functionalities. vulcanchem.com Similarly, an amino group at the C3 position provides a site for derivatization, for example, through acetylation. vulcanchem.com These transformations highlight the versatility of the pre-synthesized this compound as a scaffold for generating diverse chemical entities.

Reaction Mechanisms and Mechanistic Investigations of 1 Phenyl 1h Indazole Transformations

Elucidation of Cyclization Mechanisms

The formation of the indazole ring is a key transformation, and several mechanistic pathways have been elucidated for its synthesis. While many methods exist, they often converge on a few fundamental bond-forming strategies.

One of the classical methods is the Jacobson indazole synthesis, which proceeds through the cyclization of 2-aminotoluenes. The mechanism involves acetylation of the starting material, followed by nitrosation and a thermal cyclization to yield a 1-acetyl-1H-indazole, which is then deacetylated. thieme-connect.de A more direct route involves the diazotization of 2-alkylanilines. In this process, a diazonium salt is formed, which can then cyclize. This method is particularly effective when electron-withdrawing groups are present on the benzene (B151609) ring. thieme-connect.de The mechanism involves the formation of a diazotate intermediate in basic solution, which facilitates the ring closure. thieme-connect.de

Modern methods often employ metal-free conditions. For instance, an iodobenzene-catalyzed intramolecular C-H amination of arylhydrazones provides a route to 1H-indazoles. The proposed mechanism involves the hypervalent iodine reagent activating the N-H bond of the hydrazone, facilitating an electrophilic attack on the aryl ring to close the five-membered ring. iosrjournals.org Another pathway is the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones, followed by a copper-mediated cyclization. nih.gov

General cyclization strategies leading to the indazole core are summarized below:

Starting MaterialKey Mechanistic StepsResulting Product
2-AlkylanilineDiazotization to form a diazonium salt, followed by intramolecular cyclization.1H-Indazole
o-Haloaryl N-sulfonylhydrazoneThermo-induced isomerization followed by Cu-mediated N-N bond formation and cyclization. nih.gov1H-Indazole nih.gov
ArylhydrazoneIodobenzene-catalyzed C-H amination involving a hypervalent iodine intermediate. iosrjournals.org1H-Indazole iosrjournals.org
2-Bromobenzaldehydes and ArylhydrazinesPalladium-catalyzed intramolecular amination of aryl halides. austinpublishinggroup.comSubstituted Indazoles austinpublishinggroup.com

Mechanistic Pathways of Substitution and Functionalization Reactions

The 1-phenyl-1H-indazole scaffold can be functionalized at various positions, primarily through substitution reactions. The mechanisms of these reactions are highly dependent on the reagents and the target position on the indazole ring system.

N-Alkylation: The alkylation of the indazole nitrogen atoms (N1 and N2) is a common transformation that often yields a mixture of regioisomers. The ratio of N1 to N2 alkylation is sensitive to steric effects from substituents at the C3 and C7 positions. thieme-connect.de For unsubstituted indazole, the ratio can be nearly 1:1, whereas a bulky group like a phenyl at C3 can favor N1 alkylation. thieme-connect.de DFT calculations have been employed to understand this regioselectivity, suggesting that a chelation mechanism involving the base's cation can favor N1 substitution, while other non-covalent interactions drive the formation of the N2 product. beilstein-journals.org

C3-Functionalization: Direct functionalization at the C3 position is often challenging. The Minisci reaction, which involves the addition of a nucleophilic carbon radical to a protonated electron-deficient heterocycle, has been attempted for C3-alkylation but typically results in low yields due to the specific electronic structure of the indazole ring. mdpi.com A more common strategy involves pre-functionalization, such as the iodination of 1H-indazole at the C3 position, followed by cross-coupling reactions. mdpi.com

C-H Arylation: Palladium-catalyzed oxidative arylation allows for the direct functionalization of C-H bonds. For example, a site-selective C7 oxidative arylation has been achieved on 1H-indazoles bearing an electron-withdrawing group at the C4 position. researchgate.net The mechanism is believed to proceed through a palladium-catalyzed C-H activation step, directed by the substituent at C4. This approach avoids the need for pre-functionalized starting materials like organic halides. researchgate.net

Role of Catalysis in Reaction Mechanisms (e.g., Cu-catalyzed, Pd-catalyzed, Rh-catalyzed)

Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of this compound, enabling reactions that are otherwise difficult or impossible.

Copper-Catalyzed Reactions: Copper catalysts are frequently used for intramolecular cyclizations to form the indazole ring. One prominent example is the Ullmann reaction, where an intramolecular condensation of a hydrazone derived from an ortho-haloaryl aldehyde is catalyzed by copper. thieme-connect.com The mechanism involves the coordination of the copper catalyst, facilitating the C-N bond formation. Copper has also been used in conjunction with other metals, such as cobalt, in synergistic catalytic systems for C-H activation and amination reactions. nih.gov

Palladium-Catalyzed Reactions: Palladium is arguably the most versatile catalyst for functionalizing indazoles.

Suzuki-Miyaura Cross-Coupling: This reaction is used to form C-C bonds, typically at the C3 position. The mechanism for the coupling of 3-iodo-1H-indazole with an organoboronic acid begins with the oxidative addition of the C-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid and concludes with reductive elimination to yield the C3-arylated product and regenerate the Pd(0) catalyst. mdpi.com

Oxidative Arylation: Palladium acetate (B1210297), in combination with ligands like phenanthroline, can catalyze the direct arylation of C-H bonds. researchgate.net This process avoids pre-functionalization of the indazole ring.

Oxidative Benzannulation: 1H-indazoles can be synthesized from pyrazoles and internal alkynes via a Pd(OAc)₂-mediated oxidative benzannulation. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for C-H activation and annulation reactions.

C-H Activation/Annulation: Rh(III)/Cu(II) catalytic systems can be used to synthesize 1H-indazoles from imidates and nitrosobenzenes. nih.gov The proposed mechanism starts with the coordination of the imidate to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. nih.gov Subsequent migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene (B162901) leads to a six-membered rhodacycle, which then undergoes further transformation to yield the indazole product. nih.gov

[4+1] Annulation: Rh(III)/Cu(II) systems can also catalyze the [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides to form 3-acyl-(2H)-indazoles. nih.gov

A summary of catalytic roles is provided in the table below.

Catalyst SystemReaction TypeKey Mechanistic Feature
CuI / Base Intramolecular N-Arylation (Ullmann)Facilitates intramolecular C-N bond formation to construct the indazole ring. thieme-connect.com
Pd(PPh₃)₄ / Base Suzuki-Miyaura Cross-CouplingCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com
Pd(OAc)₂ / Ligand Oxidative C-H ArylationDirect activation and functionalization of a C-H bond on the indazole ring. researchgate.net
Rh(III) / Cu(II) C-H Activation / AnnulationFormation of a rhodacycle intermediate via C-H activation. nih.gov

Influence of Reaction Conditions on Mechanistic Outcomes

Reaction conditions such as solvent, temperature, base, and additives can profoundly influence the mechanistic pathway and, consequently, the outcome of a reaction involving this compound.

Solvent Effects: The choice of solvent can dramatically alter the regioselectivity of a reaction. In the N-alkylation of pyrazolopyrimidines, a related heterocyclic system, switching the solvent from THF to DMSO was found to reverse the N1/N2 selectivity. researchgate.net This is often attributed to the solvent's ability to stabilize different transition states or intermediates. In Suzuki-Miyaura couplings of 3-iodo-1H-indazole, the use of ionic liquids like BMImBF₄ not only improved yields but also prevented the formation of palladium black, indicating an influence on the stability and recycling of the catalyst. mdpi.com

Base and Additives: The base is a critical component in many reactions. In Pd-catalyzed cross-coupling reactions, the base (e.g., Cs₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura cycle. acs.org In N-alkylation reactions, the nature of the base and its corresponding cation (e.g., Na⁺ from NaH) can influence regioselectivity through chelation effects. beilstein-journals.org Oxidants like silver carbonate (Ag₂CO₃) or Oxone are crucial in oxidative C-H functionalization and cyclization reactions, as they are often required to regenerate the active form of the catalyst. iosrjournals.orgresearchgate.net

Temperature: Temperature can control reaction rates and selectivity. In the synthesis of this compound via copper-catalyzed intramolecular cyclization, the reaction is typically performed at elevated temperatures (e.g., 120°C) to overcome the activation energy for the C-N bond formation. vulcanchem.com In other cases, controlling the temperature is necessary to minimize the formation of undesired side products. thieme-connect.com

Computational Chemistry in Mechanistic Studies (e.g., DFT calculations of reaction pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of this compound transformations. It allows for the exploration of reaction pathways, the calculation of energy barriers, and the analysis of intermediate structures that may be too transient to observe experimentally.

Elucidating Regioselectivity: DFT calculations have been used to rationalize the N1 versus N2 selectivity in alkylation reactions. By calculating the partial charges and Fukui indices of the nitrogen atoms via Natural Bond Orbital (NBO) analysis, researchers can predict the most nucleophilic site. beilstein-journals.orgresearchgate.net These studies support mechanisms where cation chelation directs N1 substitution. beilstein-journals.org

Comparing Catalytic Pathways: In the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole, DFT calculations revealed that a ferrocene-based palladium catalyst (PdCl₂(dppf)) has a lower energy barrier for the formation of intermediates compared to another catalyst (PdCl₂(dtbpf)), which explains its higher observed catalytic activity. mdpi.com

Validating Proposed Mechanisms: Computational studies can provide strong support for proposed reaction mechanisms. For the isomerization of certain BN-naphthalenes, DFT calculations supported a mechanism involving the dearomative insertion of a catalyst followed by two consecutive 1,2-hydrogen shifts. thieme-connect.com In another study, DFT calculations indicated that a reaction proceeded via a radical chain mechanism. nih.gov Furthermore, calculations at the B3LYP/6-311++G(d,p) level have been used to determine the relative stability of 1-substituted versus 2-substituted indazole isomers, confirming that the N1 isomer is generally more stable. acs.org

The table below highlights the application of computational methods in mechanistic studies of indazole chemistry.

Computational MethodResearch QuestionFinding
DFT (NBO Analysis) N1 vs. N2 alkylation regioselectivitySupported a chelation-driven mechanism for N1 selectivity. beilstein-journals.org
DFT (Energy Barrier Calculation) Comparison of Pd catalyst efficiencyExplained higher activity of PdCl₂(dppf) catalyst by showing a lower energy barrier for intermediates. mdpi.com
B3LYP/6-311++G(d,p) Isomer stabilityConfirmed that N1-substituted indazoles are thermodynamically more stable than N2 isomers. acs.org
DFT Reaction pathway elucidationSupported a radical chain mechanism for a specific transformation. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis of 1 Phenyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Phenyl-1H-indazole derivatives. ontosight.ai It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR spectroscopy is fundamental for identifying the number and types of protons in a molecule. For this compound and its derivatives, the aromatic protons on both the indazole and phenyl rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. rsc.orgvulcanchem.com The specific chemical shifts and coupling patterns are highly informative for determining the substitution patterns on the rings.

For instance, in 6-methyl-1-phenyl-1H-indazole, the methyl protons (CH₃) appear as a singlet around δ 2.44 ppm, while the aromatic protons are observed as a multiplet between δ 7.34 and 7.61 ppm. vulcanchem.com In the case of 3-methyl-1-phenyl-1H-indazole, the methyl protons are found at δ 2.67 ppm as a singlet, and the aromatic protons exhibit complex multiplets in the range of δ 7.21-7.74 ppm. rsc.org

Derivatives with different substituents show predictable changes in their ¹H NMR spectra. For example, the protons on a nitrophenyl group in 1-(3-nitrophenyl)-1H-indazole resonate between δ 7.2 and 8.5 ppm, with distinct splitting patterns that help to confirm the substituent's position. vulcanchem.com

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-methyl-1-phenyl-1H-indazole rsc.orgCDCl₃Aromatic H7.74 – 7.71m
Aromatic H7.54 – 7.50m
Aromatic H7.44 – 7.40m
Aromatic H7.32dd14.6, 7.3
Aromatic H7.21t7.5
CH₃2.67s
6-methyl-1-phenyl-1H-indazole vulcanchem.comCDCl₃Aromatic H7.34–7.61m
CH₃-62.44s
1-methyl-3-phenyl-1H-indazole mdpi.comDMSO-d6H-47.24t7.6
H-57.38–7.43m
Phenyl H7.46t7.6
Phenyl H7.52t7.6
H-77.70d8.3
Phenyl H7.98d7.3
H-68.07d8.3
N-CH₃4.12s

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment. Aromatic carbons typically resonate in the range of δ 110-150 ppm. rsc.orgvulcanchem.com

For 3-methyl-1-phenyl-1H-indazole, the carbon signals appear at δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, and 110.4 ppm for the aromatic carbons, with the methyl carbon at δ 11.9 ppm. rsc.org In derivatives like 1-(3-nitrophenyl)-1H-indazole, the carbon attached to the nitro group can be found around δ 148 ppm, while the indazole carbons appear between δ 110 and 140 ppm. vulcanchem.com This technique is particularly useful for confirming the presence and position of substituents on the aromatic rings. thieme-connect.de

Interactive Data Table: ¹³C NMR Data for Selected this compound Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)
3-methyl-1-phenyl-1H-indazole rsc.orgCDCl₃Aromatic C144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4
CH₃11.9
1-methyl-3-phenyl-1H-indazole mdpi.comDMSO-d6Aromatic C142.4, 141.7, 133.8, 129.4, 128.2, 127.2, 126.7, 121.7, 121.3, 121.1, 110.6
N-CH₃36.0
1-butyl-N-phenyl-1H-indazole-3-carboxamide nih.govDMSO-d₆Aromatic C141.17, 139.21, 137.46, 129.01, 127.17, 123.92, 123.05, 122.25, 120.78, 110.96
C=O161.04
Butyl C49.08, 32.0, 19.94, 14.02

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. nih.gov These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure. researchgate.netscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is used to trace out the spin systems within the molecule, helping to assign adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu This is a powerful tool for assigning carbon signals based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). emerypharma.comsdsu.edu This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

The combined use of these 2D NMR techniques allows for the complete and unambiguous structural confirmation of novel this compound derivatives. nih.gov

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is another essential technique for the characterization of this compound and its derivatives. ontosight.ai It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This high accuracy allows for the determination of the elemental formula of the molecular ion, which is a powerful confirmation of the compound's identity. For example, the HRMS of 3-methyl-1-phenyl-1H-indazole would show a molecular ion peak [M+H]⁺ with a calculated mass that confirms the formula C₁₄H₁₃N₂. rsc.org This technique is routinely used to confirm the successful synthesis of new derivatives. mdpi.commdpi.com

Interactive Data Table: HRMS Data for Selected this compound Derivatives

CompoundIonization ModeFormulaCalculated m/zFound m/z
3-methyl-1-(p-tolyl)-1H-indazole rsc.orgESIC₁₅H₁₅N₂ [M+H]⁺223.1230223.1226
3-bromo-1-phenyl-1H-indazole rsc.orgESIC₁₃H₁₀BrN₂ [M+H]⁺273.0022273.0025
1-mesityl-3-methyl-1H-indazole rsc.orgESIC₁₇H₁₉N₂ [M+H]⁺251.1543251.1539

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For this compound, fragmentation can involve cleavage of the N-phenyl bond or fragmentation of the indazole ring system. researchgate.net

For example, in the mass spectrum of 3-methyl-1-phenyl-1H-indazole, besides the molecular ion peak (M⁺) at m/z 208, characteristic fragments are observed at m/z 193, 167, 139, 104, and 77, corresponding to the loss of various parts of the molecule. rsc.org Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule and distinguish between isomers. publish.csiro.aumdpi.com

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to various vibrational modes of the chemical bonds.

For the parent this compound, characteristic IR absorption bands are observed at approximately 1595 cm⁻¹ and 1500 cm⁻¹, which are attributed to the C=C stretching vibrations of the aromatic rings. mdpi.com The presence of the indazole ring is further confirmed by vibrations associated with the C=N and N-N bonds. mdpi.com

In substituted derivatives of this compound, the IR spectra show additional bands that are indicative of the specific functional groups introduced. For instance, in nitro-substituted derivatives like 1-phenyl-5-nitro-1H-indazole, strong absorption bands appear around 1534 cm⁻¹ and 1341 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. mdpi.com

The introduction of other substituents also leads to distinct IR signatures. For example, a methoxy (B1213986) group (-OCH₃) in derivatives such as 5-methoxy-1-phenyl-1H-indazole and 6-methoxy-1-phenyl-1H-indazole gives rise to characteristic C-H stretching of the methyl group around 2928-2972 cm⁻¹ and Ar-O-CH₃ stretching near 1211-1212 cm⁻¹. ajrconline.org Halogen substituents also influence the spectrum; for instance, C-Br stretching vibrations are observed at lower frequencies, typically in the range of 595-678 cm⁻¹. ajrconline.org

The table below summarizes the characteristic IR absorption bands for a selection of this compound derivatives, providing a valuable reference for their identification.

Compound NameImportant IR Absorption Bands (cm⁻¹)Reference
This compound1595, 1500 (aromatic C=C) mdpi.com
1-Phenyl-5-nitro-1H-indazole1534 (asymmetric NO₂ stretch), 1341 (symmetric NO₂ stretch) mdpi.com
1-(4-Bromophenyl)-1H-indazole3163 (aromatic C-H), 1576 (cyclic N=CH), 595 (Ar-Br) ajrconline.org
1-(4-Chlorophenyl)-1H-indazole3171 (aromatic C-H), 1596 (cyclic N=CH), 611 (Ar-Cl) ajrconline.org
5-Methoxy-1-phenyl-1H-indazole3063 (aromatic C-H), 2928 (methyl C-H), 1569 (cyclic N=CH), 1211 (Ar-OCH₃) ajrconline.org
6-Methoxy-1-phenyl-1H-indazole3063 (aromatic C-H), 2972 (methyl C-H), 1602 (cyclic N=CH), 1212 (Ar-OCH₃) ajrconline.org
4,6-Dibromo-1-phenyl-1H-indazole3071 (aromatic C-H), 1596 (cyclic N=CH), 678 (Ar-Br) ajrconline.org
3-Methyl-1-phenyl-1H-indazole1594, 1507, 1443, 750 rsc.org
1-Phenyl-3-(4'-trifluoromethyl)benzoyl-1H-indazole2925, 1646 (C=O), 1595, 1495, 1465, 1315, 1201, 1108, 1061, 889, 758 wiley-vch.de

X-ray Crystallography for Solid-State Structure Determination

Studies on this compound and its derivatives have confirmed the planarity of the indazole ring system, a characteristic feature of aromatic compounds. vulcanchem.comvulcanchem.com For instance, the crystal structure of (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a derivative of this compound, was determined to be monoclinic with the space group C2/c. researchgate.net In this structure, the heterocyclic ring forms dihedral angles of 37.9(1)° and 64.3(1)° with the phenyl and chlorobenzene (B131634) rings, respectively. researchgate.net The crystal packing is stabilized by weak C-H···O intermolecular interactions. researchgate.net

In another example, the single-crystal X-ray diffraction study of a rhodium complex containing a this compound-derived carbene ligand revealed a monoclinic crystal system. beilstein-journals.org The analysis provided precise bond lengths, such as the Rh-C(carbene) bond of 206.0(2) pm. beilstein-journals.org

The crystal structures of various other indazole derivatives have also been elucidated, often revealing the formation of dimers or catemers through hydrogen bonding in the solid state, particularly for NH-indazoles. csic.es For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystal. csic.es

The table below presents crystallographic data for a selected derivative of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZReference
(E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-oneMonoclinicC2/c30.4808(16)8.6604(5)14.0457(7)115.071(2)3358.4(3)8 researchgate.net

Other Advanced Spectroscopic and Analytical Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectra of this compound and its derivatives typically show absorption bands in the ultraviolet region, which are characteristic of the π → π* transitions of the aromatic rings and the conjugated indazole system. The specific position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the indazole or phenyl rings. For example, the UV-Vis spectra of a series of pyrimido[1,2-b]indazoles, which are related fused heterocyclic systems, have been recorded in ethyl acetate (B1210297). rsc.org These compounds exhibit distinct absorbance spectra that are dependent on their specific substitution patterns. rsc.org

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared with the calculated theoretical values based on the compound's molecular formula. This comparison is crucial for confirming the purity and empirical formula of newly synthesized compounds.

For this compound (C₁₃H₁₀N₂), the calculated elemental composition is approximately C, 80.39%; H, 5.19%; and N, 14.42%. Experimental values for this compound and its derivatives are typically reported to be in close agreement with the calculated values, generally within a ±0.4% margin, which validates the proposed molecular formula.

The table below shows the calculated and found elemental analysis data for several derivatives of this compound.

Compound NameMolecular FormulaCalculated (%)Found (%)Reference
1-(4-Bromophenyl)-1H-indazoleC₁₃H₉BrN₂C, 57.17; H, 3.32; N, 10.26C, 57.21; H, 3.41; N, 10.32 ajrconline.org
1-(4-Chlorophenyl)-1H-indazoleC₁₃H₉ClN₂C, 68.28; H, 3.97; N, 12.25C, 68.34; H, 3.91; N, 12.32 ajrconline.org
5-Methoxy-1-phenyl-1H-indazoleC₁₄H₁₂N₂OC, 74.98; H, 5.39; N, 12.49C, 74.92; H, 5.38; N, 12.54 ajrconline.org
6-Methoxy-1-phenyl-1H-indazoleC₁₄H₁₂N₂OC, 74.98; H, 5.39; N, 12.49C, 74.94; H, 5.36; N, 12.42 ajrconline.org
4,6-Dibromo-1-phenyl-1H-indazoleC₁₃H₈Br₂N₂C, 44.35; H, 2.29; N, 7.96C, 44.39; H, 2.31; N, 7.94 ajrconline.org
1-Phenyl-5-nitro-1H-indazoleC₁₃H₉N₃O₂C, 65.27; H, 3.79; N, 17.56C, 65.16; H, 3.77; N, 17.57 mdpi.com

Theoretical and Computational Studies of 1 Phenyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic behavior of molecules, predicting their structure, properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. arpgweb.combiointerfaceresearch.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G**, can establish a clear link between the molecular structure of indazole derivatives and their reactivity. arpgweb.combiointerfaceresearch.comnih.gov These studies focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

Table 1: Key Global Reactivity Descriptors Calculated via DFT

DescriptorSymbolFormulaSignificance
HOMO-LUMO GapΔEELUMO - EHOMOIndicates chemical stability and reactivity. nih.gov
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. arpgweb.com
Chemical Potentialμ(EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons from an equilibrium system. scirp.org
Electrophilicity Indexωμ2 / 2ηQuantifies the ability of a species to accept electrons. arpgweb.combiointerfaceresearch.com
Chemical SoftnessS or σ1 / ηReciprocal of hardness, indicates high reactivity. arpgweb.comscirp.org

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also utilized to study indazole systems. Methods such as Møller-Plesset perturbation theory (e.g., MP2/6-31G) and Hartree-Fock (e.g., RHF/6-31G ) have been successfully applied. researchgate.net These calculations provide accurate predictions of molecular geometries, which in some cases are considered more precise than structures derived from experimental techniques like microwave measurements.

Ab initio methods are effective for determining various molecular properties. For example, calculations of the heat of formation for the parent 1H-indazole show good agreement with experimental values. thieme-connect.de Furthermore, these methods can be used to study electrostatic properties, such as dipole and quadrupole moments, which are crucial for understanding intermolecular interactions. Comparative studies between ab initio and DFT methods have shown that both can accurately predict properties like NMR chemical shifts and vibrational frequencies for indazole carboxylates, with DFT/6-311G** results often fitting experimental data more closely. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring conformational changes, the stability of molecular complexes, and the intricate details of ligand-protein interactions. tandfonline.com

MD simulations are instrumental in assessing the conformational stability of indazole derivatives when they are part of a larger system, such as a protein-ligand complex. A typical simulation might run for a period ranging from 50 to 1000 nanoseconds (ns) to ensure the system reaches a stable state or equilibrium. nih.govmdpi.comtandfonline.comnih.gov

Several key parameters are analyzed to evaluate stability:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å), indicates that the complex has reached conformational equilibrium. mdpi.comtandfonline.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify flexible regions within the structure. tandfonline.commdpi.comnih.gov Higher RMSF values correspond to greater mobility.

MD simulations provide a dynamic picture of how a ligand like a 1-phenyl-1H-indazole derivative interacts with its biological target. f1000research.com These simulations can precisely predict the stability of ligand binding under physiological conditions by tracking intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. f1000research.comresearchgate.net

By analyzing the simulation trajectory, researchers can identify the key amino acid residues that form the binding pocket and contribute most significantly to the interaction. mdpi.comnih.gov To quantify the strength of this interaction, post-simulation analyses like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are often employed. tandfonline.comnih.gov MM/GBSA calculates the binding free energy of the ligand-protein complex, which can be broken down into its constituent parts. nih.gov This analysis often reveals the dominant forces driving the binding; for many indazole derivatives, van der Waals forces contribute more significantly to the total binding energy than electrostatic interactions, indicating the importance of hydrophobic interactions within the binding pocket. mdpi.comnih.gov

Table 2: Example Components of Binding Free Energy (MM/GBSA) for Indazole Derivatives

Energy ComponentSymbolDescription
Van der Waals EnergyΔEvdwEnergy from van der Waals forces, crucial for hydrophobic interactions. nih.gov
Electrostatic EnergyΔEeleEnergy from electrostatic interactions, including hydrogen bonds and salt bridges. nih.gov
Polar Solvation EnergyΔGpolEnergy required to de-solvate polar groups upon binding.
Non-Polar Solvation EnergyΔGnonpolEnergy related to the hydrophobic effect. tandfonline.com
Total Binding Free EnergyΔGtotalThe overall free energy change upon ligand binding, indicating binding affinity. nih.gov

Conformational Analysis and Stability

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. longdom.orglongdom.org These models are crucial in medicinal chemistry for predicting the activity of new compounds and guiding the rational design of more potent molecules. researchgate.net

Both 2D and 3D-QSAR models have been developed for various indazole derivatives. longdom.orgresearchgate.net

2D-QSAR: These models use descriptors calculated from the 2D structure, such as physicochemical properties (e.g., lipophilicity) and topological indices. longdom.orgmdpi.com

3D-QSAR: These models require the 3D alignment of the molecules and use field-based descriptors. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA), which evaluates steric and electrostatic fields, and Comparative Molecular Similarity Indices Analysis (CoMSIA), which also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.comsemanticscholar.org

The predictive power of a QSAR model is assessed using several statistical parameters. A robust and reliable model will have high values for the correlation coefficient (r²) and the internal cross-validation coefficient (q²), and a high predictive r² (pred_r²) for an external test set. researchgate.net For example, a 2D-QSAR model for indazole derivatives acting as TTK inhibitors showed an r² of 0.9512 and a q² of 0.8998, indicating strong predictive accuracy. researchgate.net Similarly, a 3D-QSAR model for the same series yielded a q² of 0.9132. longdom.orgresearchgate.net These models can highlight which structural features, such as steric bulk or hydrogen bonding capacity at specific positions, are critical for enhancing biological efficacy. longdom.orgmdpi.com

Table 3: Statistical Parameters for Evaluating QSAR Models

ParameterSymbolDescriptionIdeal Value
Correlation CoefficientMeasures the goodness of fit of the model to the training set data. researchgate.netClose to 1.0
Cross-validated Correlation CoefficientMeasures the internal predictive ability of the model (leave-one-out method). researchgate.net> 0.5 for a good model
External Predictive Correlationpred_r²Measures the predictive power of the model on an external set of compounds not used in model generation. researchgate.net> 0.6 for a predictive model

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are crucial for understanding their interactions with biological targets, thereby elucidating their potential as therapeutic agents.

Research has shown that indazole derivatives can be designed as inhibitors for various enzymes implicated in diseases. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. Molecular docking and virtual screening have been used to design and identify indazole derivatives that specifically interact with target biomolecules. longdom.org In one study, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their anticancer activity. worldscientific.com Molecular docking analyses revealed that these compounds interact with target proteins through a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. worldscientific.com

Derivatives of 1H-indazole have also been explored as inhibitors for other key enzymes. For example, some derivatives have shown inhibitory activity against phosphoinositide-dependent kinase-1 (PDK1) and epidermal growth factor receptor (EGFR) kinase. mdpi.com In a study focused on anti-inflammatory agents, 1H-indazole analogs were evaluated as potential inhibitors of Cyclooxygenase-2 (COX-2). innovareacademics.in Molecular docking studies identified compounds with significant binding affinities to the COX-2 enzyme (PDB ID: 3NT1), with binding energies ranging from -8.46 to -9.11 kcal/mol. innovareacademics.in Specifically, a derivative containing a difluorophenyl group showed a strong interaction, forming conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355. innovareacademics.in

Furthermore, certain 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives have been identified as potential antimicrobial agents by targeting DNA gyrase (PDB ID: 1KZN). sciforum.net Molecular docking simulations indicated that these compounds can effectively bind to the active site of the DNA gyrase enzyme. sciforum.net Similarly, novel 3-chloro-6-nitro-1H-indazole derivatives have been studied as antileishmanial candidates, with molecular docking revealing stable binding to the Leishmania trypanothione (B104310) reductase enzyme. tandfonline.com

The table below summarizes some of the biological targets and the corresponding PDB IDs that have been used in molecular docking studies of this compound derivatives.

Derivative ClassBiological TargetPDB IDTherapeutic Potential
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideVarious cancer-related proteinsNot specifiedAnticancer worldscientific.com
1H-indazole analogsCyclooxygenase-2 (COX-2)3NT1Anti-inflammatory innovareacademics.in
1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-oneDNA gyrase1KZNAntimicrobial sciforum.net
3-chloro-6-nitro-1H-indazoleTrypanothione reductaseNot specifiedAntileishmanial tandfonline.com
1H-benzo[d]imidazol-2-yl)-1H-indazolPhosphoinositide-dependent kinase-1 (PDK1)Not specifiedAnticancer mdpi.com
1H-indazole derivativesEpidermal growth factor receptor (EGFR) kinaseNot specifiedAnticancer mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR frequencies. These theoretical calculations provide a powerful tool for structural elucidation and for confirming experimental data.

For indazole and its derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (IR) and NMR chemical shifts. ijcce.ac.ir The B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is a common choice for these calculations. core.ac.ukacs.org For instance, in a study of an Ag(I) complex of indazole, the theoretical IR vibrational modes were calculated and compared with experimental FT-IR data, showing good agreement. core.ac.uk

Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed at the B3LYP/6-311++G(d,p) level, have proven to be a reliable method for predicting ¹H and ¹³C NMR chemical shifts of indazole derivatives. acs.orgnih.gov These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra, especially for complex structures or mixtures of isomers. acs.org For example, in the study of the addition of nitro-1H-indazoles to formaldehyde, GIAO/DFT calculations were crucial for assigning the NMR spectra of the resulting N1- and N2-substituted isomers. acs.orgnih.gov

The following table presents a conceptual comparison of how experimental and theoretical spectroscopic data are used in the study of this compound systems.

Spectroscopic TechniqueExperimental DataTheoretical Prediction MethodApplication
Infrared (IR) SpectroscopyVibrational frequencies of functional groupsDFT (e.g., B3LYP/6-311++G(d,p))Confirming functional groups and comparing with calculated frequencies. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C chemical shifts and coupling constantsGIAO/DFT (e.g., B3LYP/6-311++G(d,p))Assigning chemical shifts, elucidating structure, and identifying isomers. acs.orgnih.gov

Investigation of Tautomerism and Isomerism in this compound Systems

Indazole and its derivatives can exist in different tautomeric and isomeric forms, which can significantly influence their chemical and biological properties. The indazole ring itself exhibits annular tautomerism, primarily between the 1H- and 2H-tautomers. beilstein-journals.org Computational studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org

The position of the phenyl group in this compound fixes the tautomeric form of the indazole ring. However, the introduction of other substituents can lead to different isomers. Theoretical calculations, often using DFT methods, are employed to determine the relative stabilities of these isomers. For example, in a study on the reaction of indazole with formaldehyde, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer was more stable than the 2-substituted isomer by 20 kJ·mol⁻¹. nih.gov

In the context of substituted pyrazoles, which share a similar heterocyclic core with indazoles, DFT studies at the B3LYP/6-31G** level have been used to predict tautomeric preferences. mdpi.com These studies have shown that the nature and position of substituents can shift the equilibrium towards one tautomer over another. mdpi.com For instance, the presence of a trifluoromethyl group can alter the tautomeric preference compared to an alkyl or phenyl group. mdpi.com

The table below outlines the common tautomers and isomers investigated in indazole systems and the computational methods used to study them.

Type of IsomerismDescriptionComputational MethodKey Findings
Annular TautomerismEquilibrium between 1H- and 2H-indazole forms.DFT (e.g., MP2/6-31G**, B3LYP/6-311++G(d,p))The 1H-tautomer is generally more stable than the 2H-tautomer. nih.govbeilstein-journals.org
RegioisomerismDifferent positional isomers resulting from substitution reactions (e.g., N1 vs. N2 alkylation).DFT (e.g., B3LYP/6-311++G(d,p))Predicts the relative stability and likely products of reactions. nih.gov

Biological Activity and Pharmacological Potential of 1 Phenyl 1h Indazole Derivatives

Anticancer and Antitumor Activities

Derivatives of 1-phenyl-1H-indazole have emerged as a significant area of research in the development of new anticancer treatments. researchgate.netacs.orgontosight.airsc.orgresearchgate.net These compounds have been shown to inhibit the growth of various cancer cells and are being explored for their potential as targeted therapeutic agents. ontosight.airsc.orgresearchgate.net

Inhibitory Effects on Cancer Cell Lines (e.g., A549, MCF7, K562, PC-3, Hep-G2)

A number of studies have demonstrated the effectiveness of this compound derivatives against a panel of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their ability to inhibit the growth of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2) cancer cells. nih.govresearchgate.netnih.gov One particular compound, designated as 6o, showed a notable inhibitory effect against the K562 cell line. nih.govresearchgate.net

Another study focused on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. longdom.org Within this series, compounds 5'k and 5'n displayed significant anticancer activity, with compound 5'j being particularly effective against A549 and MCF-7 cell lines. longdom.org The anti-proliferative activity of various 6-substituted aminoindazole derivatives was also tested across five different cancer cell lines: HCT116 (colon), A549 (lung), SK-HEP-1 (liver), SNU-638 (gastric), and MDA-MB-231 (breast). rsc.org

The table below summarizes the inhibitory activities of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
6o K5625.15 nih.govresearchgate.net
5'j A549, MCF7Significant Activity longdom.org
2f Multiple Lines0.23–1.15 rsc.org
36 HCT1160.4 rsc.org

Mechanisms of Action in Anticancer Activity (e.g., apoptosis, cell cycle effects)

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. rsc.orgnih.gov For example, compound 6o was found to trigger apoptosis in cancer cells in a manner that depends on its concentration. nih.govresearchgate.net Similarly, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells by increasing the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net This compound also disrupted the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels within the cancer cells. rsc.org

Furthermore, some derivatives have been observed to cause cell cycle arrest. Compound 6o was shown to affect the cell cycle, and another compound, SRF (Suprafenacine), induced a stall in the G2/M phase of the cell cycle. nih.govresearchgate.netplos.org Compound 36 also demonstrated the ability to cause G2/M cell cycle arrest in HCT116 human colorectal cancer cells. rsc.org

Target Identification and Validation (e.g., TTK inhibitors, Bcl2 family, p53/MDM2 pathway, MAPK1)

Researchers have identified several molecular targets through which this compound derivatives may exert their anticancer effects. One area of focus has been the inhibition of specific kinases, such as Tyrosine Threonine Kinase (TTK), which plays a role in cell division. longdom.orgresearchgate.net Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, have been used to design potent TTK inhibitors based on the indazole scaffold. longdom.org

The Bcl-2 family of proteins, which are key regulators of apoptosis, represents another important target. rsc.orgnih.gov As mentioned earlier, compounds like 2f have been shown to modulate the expression of Bcl-2 family members to promote cancer cell death. rsc.orgresearchgate.net

The p53/MDM2 pathway, a critical tumor suppressor network, is also implicated in the mechanism of action of some indazole derivatives. nih.govresearchgate.net Compound 6o is believed to exert its effects by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.govresearchgate.netnih.gov Additionally, the mitogen-activated protein kinase 1 (MAPK1) and the suppression of indoleamine 2,3-dioxygenase 1 (IDO1) protein expression are other potential targets. rsc.orgtandfonline.com

Anti-inflammatory and Analgesic Properties

In addition to their anticancer potential, this compound derivatives have been investigated for their anti-inflammatory and pain-relieving (analgesic) properties. researchgate.netontosight.airesearchgate.netscilit.comresearchgate.net

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) that mediate inflammation. innovareacademics.inkoreascience.kracs.org Research has indicated that some this compound derivatives act as selective inhibitors of COX-2. innovareacademics.inacs.org This selectivity is desirable as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. innovareacademics.in

Computational studies have supported the potential for 1H-indazole analogues to act as selective COX-2 inhibitors. innovareacademics.ininnovareacademics.inresearchgate.net For instance, molecular docking studies have shown that certain 1H-indazole derivatives can bind effectively to the active site of the COX-2 enzyme. innovareacademics.inresearchgate.net One study identified a compound, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid, with analgesic effects that are likely mediated through COX-2 inhibition. vulcanchem.com

In Vivo Anti-inflammatory Models (e.g., carrageenan-induced rat paw edema)

The anti-inflammatory activity of this compound derivatives has been confirmed in preclinical animal models. A commonly used model is the carrageenan-induced rat paw edema test, where an inflammatory agent (carrageenan) is injected into the paw of a rat, causing swelling. scilit.comresearchgate.netkoreascience.krhep.com.cnmdpi.comrsc.org The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Several studies have shown that indazole derivatives can significantly and dose-dependently inhibit the paw edema induced by carrageenan. scilit.comresearchgate.nethep.com.cn For example, a series of synthesized 1,3-substituted 1H-indazole derivatives demonstrated very good anti-inflammatory activity in this model, with one compound showing inhibition comparable to the standard drug etoricoxib. hep.com.cn Another study found that the methanolic extract of an indazole derivative caused a significant, dose-dependent reduction in inflammation. researchgate.net The table below presents data from a study on the anti-inflammatory effects of indazole derivatives in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
5-Aminoindazole100583.09 researchgate.net
Indazole Derivative 1a30-Comparable to Etoricoxib hep.com.cn

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant antimicrobial properties, positioning them as subjects of interest in the development of new therapeutic agents. nih.gov Research has shown that these compounds possess a broad spectrum of activity, including antibacterial and antifungal effects. growingscience.comresearchgate.netresearchgate.net The versatility of the indazole ring allows for various substitutions, which can modulate the antimicrobial efficacy of the resulting molecules. longdom.orglongdom.org

This compound derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies indicate that many of these compounds exhibit notable inhibitory effects, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. growingscience.comtandfonline.combanglajol.info Their efficacy against Gram-negative bacteria such as Escherichia coli has also been documented, although it can vary depending on the specific substitutions on the indazole core. growingscience.comlongdom.orgtandfonline.com

For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown considerable antibacterial activity. longdom.org Specifically, para-substituted compounds, such as 5'b and 5'c, displayed potent action against Bacillus subtilis. longdom.org Another study highlighted that some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives showed significant activity against S. aureus and moderate activity against B. subtilis and E. coli. tandfonline.com Compound 5a, in particular, was found to be as potent as the standard drug ampicillin (B1664943) against S. aureus. tandfonline.com

The introduction of specific functional groups plays a crucial role in enhancing antibacterial potency. Nitro and ethoxy substitutions have been found to improve antibacterial effects. longdom.orglongdom.org For example, N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide was identified as having the highest antibacterial activity in one study series. researchgate.net

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

Compound/Derivative SeriesTarget StrainActivity/PotencyReference
3b and 3c (Indazole derivatives)Bacillus subtilisGood activity compared to Benzylpenicillin growingscience.com
3b, 3c (Indazole derivatives)E. coliGood activity compared to Benzylpenicillin growingscience.com
3b and 3c (Indazole derivatives)S. aureusModerate activity compared to Benzylpenicillin growingscience.com
5'b (3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide)Broad spectrumExceptional efficacy longdom.org
5a (Urea derivative of tetrahydroindazole)S. aureusPotent activity (MIC 12.5 µg/mL), equipotent to ampicillin tandfonline.com
5a (Urea derivative of tetrahydroindazole)Bacillus subtilis, E. coliMIC 50 µg/mL (50% of ampicillin's activity) tandfonline.com
8f and 8g (6-bromo-1H-indazole derivatives)Bacillus subtilisPotentially active banglajol.info
8a and 8b (6-bromo-1H-indazole derivatives)Bacillus subtilisModerately active banglajol.info

In addition to their antibacterial properties, this compound derivatives have shown promise as antifungal agents. nih.govnih.gov Screenings against pathogenic fungi, including Candida albicans and Rhizopus oryzae, have revealed that certain derivatives possess significant inhibitory capabilities. growingscience.comlongdom.orglongdom.org

One study found that a series of 3-phenyl-1H-indazole derivatives demonstrated the best broad-spectrum anticandidal activity. researchgate.netnih.gov Specifically, compound 10g, which has an N,N-diethylcarboxamide substituent, was the most active against C. albicans. researchgate.netnih.gov Similarly, research into 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives showed that compounds 5'k and 5'q had noteworthy antifungal potential against R. oryzae and C. albicans, respectively. longdom.org Compound 4c from a related series also showed potential against both of these fungal strains. longdom.orglongdom.org The presence of electron-rich substituents on the aromatic ring appears to contribute to stronger antifungal efficacy. longdom.orglongdom.org

The table below presents findings on the antifungal activity of specific this compound derivatives.

Compound/Derivative SeriesTarget StrainActivity/PotencyReference
Indazole derivatives (3a-3i)Candida albicansScreened for activity growingscience.com
5'k (5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide)Rhizopus oryzaeNoteworthy potential longdom.org
5'q (5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide)Candida albicansNoteworthy potential longdom.org
4c (Indazole derivative)Candida albicans, R. oryzaePotential antifungal activity longdom.orglongdom.org
N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamideFungal strainsExcellent antifungal potential researchgate.net
5a (Urea derivative of tetrahydroindazole)Candida albicansModerate activity (MIC 25 µg/mL), 50% of clotrimazole's activity tandfonline.com
8e (6-bromo-1H-indazole derivative)Candida albicansActive derivative banglajol.info
10g (3-phenyl-1H-indazole with N,N-diethylcarboxamide)Candida albicansMost active in its series researchgate.netnih.gov

A key mechanism through which this compound derivatives exert their antibacterial effects is the inhibition of bacterial DNA gyrase. mdpi.com This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. nih.govnih.govacs.org By inhibiting the GyrB subunit of DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. nih.govacs.orgmdpi.com

Research has identified several indazole derivatives as potent inhibitors of DNA gyrase. sciforum.netsciforum.net Molecular docking studies have been performed to understand the binding interactions between these compounds and the active site of the DNA gyrase enzyme. sciforum.netsciforum.net For example, a study on 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives performed a molecular docking analysis to investigate the binding mode of the most active compounds to the active site of the DNA gyrase enzyme 1KZN. sciforum.netsciforum.net Through structure-based drug design, indazole derivatives with excellent enzymatic and antibacterial activity have been developed. nih.govacs.org

The inhibition of DNA gyrase by these compounds has been shown to correlate well with their minimum inhibitory concentrations (MICs) against bacterial strains, confirming that this is a primary mechanism of their antibacterial action. nih.gov

Antifungal Efficacy Against Specific Strains (e.g., C. albicans, R. oryzae)

Other Biological Activities

The indazole nucleus is a structural component in various synthetic compounds that possess a range of pharmacological activities, including the inhibition of HIV protease. nih.govgrowingscience.comresearchgate.netresearchgate.netajrconline.orgnih.gov HIV protease is an essential enzyme for the life cycle of the human immunodeficiency virus (HIV), as it cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. The inhibition of this enzyme is a critical strategy in the management of HIV infection. 1H-indazoles, in particular, have demonstrated activity as HIV protease inhibitors and form the core structure of many diverse pharmaceutical products. google.com

Several this compound derivatives have been investigated for their antioxidant potential. longdom.orglongdom.org These compounds have demonstrated the ability to scavenge free radicals in various assays, such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. longdom.orgresearchgate.net

In one study, compounds 5'k, 5'j, and 5's from a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides exhibited remarkable antioxidant activity. longdom.org Another derivative, compound 4b, showcased the highest antioxidant activity in a different series. longdom.orglongdom.org The antioxidant potential of these compounds adds another dimension to their therapeutic possibilities, as oxidative stress is implicated in numerous disease processes. longdom.org

Research on 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives also revealed prominent antioxidant activity for specific compounds within the series (5a, 5b, and 5d). sciforum.netsciforum.net Furthermore, a study on N′-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which share structural similarities, showed that compounds with electron-donating groups at the para position of the phenyl nucleus exhibited maximum antioxidant activity. semanticscholar.org

Below is a table summarizing the antioxidant activity of selected derivatives.

Compound/Derivative SeriesAssayActivity/PotencyReference
5'k, 5'j, 5's (5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides)DPPH, ABTSRemarkable antioxidant activity longdom.org
4b (Indazole derivative)DPPH, ABTSHighest antioxidant activity in its series longdom.orglongdom.org
6f, 6n (Indazole derivatives)DPPH, ABTSNotable antioxidant activity longdom.orglongdom.org
5a, 5b, 5d (1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives)Not specifiedProminent antioxidant activity sciforum.netsciforum.net
N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamideDPPH, ABTSMost significant antioxidant activity in its series (IC50=0.094‐0.467 μmol/ml for DPPH) researchgate.net

Neuroprotectant Activities

Derivatives of the indazole class have shown potential neuroprotective effects, suggesting possible applications in the management of neurodegenerative diseases. ontosight.aimdpi.com The anti-inflammatory properties of indazole-based compounds are considered relevant to their neuroprotective potential, as chronic inflammation is linked to conditions like Alzheimer's and Parkinson's disease. researchgate.net

Research into pyrimido[1,2-b]indazole derivatives has identified these compounds as selective inhibitors of human monoamine oxidase B (MAO-B). sci-hub.se Kinetic studies have shown their mechanism of inhibition to be reversible and competitive. sci-hub.se Notably, selected compounds from this class exhibited low cytotoxicity in neuroblastoma SH-SY5Y cells. sci-hub.se One analogue, 4i , was found to protect these neuronal cells against cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA), which is a common experimental model for Parkinson's disease. sci-hub.se This finding highlights the potential of the pyrimido[1,2-b]indazole scaffold in developing agents for neuroprotection. sci-hub.se

Antihypertensive Properties

The indazole nucleus is a component of compounds that have been investigated for their cardiovascular effects, including antihypertensive properties. ontosight.ainih.govnih.govjocpr.com For instance, the indazole derivative YC-1 has been developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov

In silico studies have also explored the potential of related heterocyclic structures. Docking analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which share a similar bicyclic aromatic structure, showed strong binding affinities for an antihypertensive protein hydrolase inhibitor, suggesting a potential mechanism for blood pressure regulation. biointerfaceresearch.com

Enzyme Inhibition (General)

Derivatives of this compound are notable for their ability to inhibit a variety of enzymes, which is central to their therapeutic potential.

Cyclooxygenase (COX) Inhibition: Certain indazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. mdpi.com Computational docking studies on 1H-indazole analogs against the COX-2 enzyme (PDB ID: 3NT1) have shown significant binding affinities. innovareacademics.in For example, the compound 6-bromo-1H-indazol-1-yl-(3, 4-fluorophenyl) methanone (B1245722) (BDF) demonstrated a high binding energy, and molecular dynamics simulations indicated its stability within the active site of the COX-2 enzyme. innovareacademics.in

Kinase Inhibition: A primary area of investigation for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A significant body of research has focused on indazole derivatives as potent inhibitors of FGFRs. nih.gov A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed as potent FGFR inhibitors. semanticscholar.orgnih.gov Through structure-based optimization, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) was identified as a highly potent FGFR1 inhibitor with an IC₅₀ value of approximately 30.2 nM. nih.govsemanticscholar.orgnih.gov

Polo-like Kinase 4 (PLK4) Inhibition: Synthetic indazole derivatives have also been developed as potent inhibitors of PLK4, with some compounds showing activity in the single-digit nanomolar range. The compound CFI-400945 is a notable example that effectively inhibited the growth of HCT116 colon cancer in mouse models.

Monoamine Oxidase B (MAO-B) Inhibition: As mentioned in the neuroprotection section, pyrimido[1,2-b]indazole derivatives have been identified as selective, reversible, and competitive inhibitors of human MAO-B, an enzyme implicated in the progression of Parkinson's disease. sci-hub.se

The table below summarizes the inhibitory activity of selected indazole derivatives against various enzymes.

Compound/SeriesTarget EnzymeActivity (IC₅₀)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) FGFR130.2 ± 1.9 nM nih.govsemanticscholar.orgnih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) FGFR1Potent inhibition noted semanticscholar.orgnih.gov
CFI-400945 PLK4Single-digit nanomolar activity
Pyrimido[1,2-b]indazole derivatives MAO-BSelective and reversible inhibition sci-hub.se

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These studies have provided valuable insights into how different substituents on the indazole core and the N-1 phenyl ring influence pharmacological effects. vulcanchem.comlongdom.org

For derivatives acting as FGFR inhibitors, SAR studies revealed key structural requirements for potent activity. In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, the introduction of a 4-methylpiperazine group at the N-phenyl-4-carboxamide side chain was found to significantly enhance FGFR1 inhibitory activity, as seen with compound 13a (IC₅₀ = 30.2 nM). nih.govsemanticscholar.org

In the development of anti-proliferative agents, SAR analysis of 1H-indazole-3-amine derivatives showed that the substituent at the C-5 position of the indazole ring has a significant impact. mdpi.com The presence of a para-fluorine atom on a phenyl ring at this position was found to be important for activity against certain cancer cell lines. mdpi.com Conversely, replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a decrease in inhibitory activity against the K562 cell line. mdpi.com

SAR studies on indazoloxypropanolamines, which are pindolol (B1678383) isosteres, demonstrated the importance of the substituent on the N-1 position of the indazole nucleus. thieme-connect.com

Derivatives with a methyl group at the N-1 position generally showed significant antiarrhythmic and analgesic activities. thieme-connect.com

In contrast, analogues with a phenyl group at the N-1 position were generally less active as antiarrhythmic agents but showed interesting local anesthetic properties. thieme-connect.com

The table below presents SAR findings for different series of this compound derivatives.

Derivative SeriesActivity StudiedKey SAR FindingsReference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles FGFR1 InhibitionA 4-methylpiperazine moiety on the N-phenyl-4-carboxamide side chain significantly boosts potency. nih.govsemanticscholar.org
1H-indazole-3-amine derivatives Anti-proliferativeThe substituent at the C-5 position is critical; a para-fluorophenyl group enhances activity. mdpi.com
Indazoloxypropanolamines Antiarrhythmic/AnalgesicN-1 methyl substitution favors antiarrhythmic and analgesic effects, while N-1 phenyl substitution favors local anesthetic properties. thieme-connect.com

Future Directions and Emerging Research Avenues for 1 Phenyl 1h Indazole

Development of Novel Synthetic Methodologies

The synthesis of 1-phenyl-1H-indazole and its derivatives is an active area of research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods.

Recent advancements have focused on transition metal-catalyzed reactions. For instance, a copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones has been developed for the synthesis of 1-phenyl-1H-indazoles. nih.gov This method offers an advantage over previous techniques that often relied on more expensive brominated precursors. nih.gov Optimization of reaction conditions, including the choice of catalyst, base, and ligand, has led to yields ranging from 10-70%. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of this compound derivatives. ajrconline.orgmdpi.comheteroletters.org This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. ajrconline.orgheteroletters.orgvulcanchem.com For example, the reaction of substituted salicylaldehydes with phenylhydrazine (B124118) under microwave irradiation has been shown to produce this compound derivatives in good to excellent yields. ajrconline.org

Another promising approach involves the use of solid-supported catalysts, such as silica-supported polyphosphoric acid (PPA-SiO2). bibliomed.org This method offers the advantage of catalyst reusability, which is crucial from both an economic and environmental perspective. bibliomed.org The condensation reaction of o-hydroxy aromatic carbonyl compounds with phenylhydrazine using PPA-SiO2 has been successfully demonstrated for the synthesis of this compound. bibliomed.org

Future efforts in this area are likely to focus on:

The development of enantioselective synthetic methods to produce chiral indazole derivatives. vulcanchem.com

The exploration of "on-water" synthesis, a green chemistry approach that uses water as a solvent. researchgate.net

The use of flow chemistry to enable continuous and scalable production.

The discovery of new catalytic systems with higher efficiency and broader substrate scope.

Table 1: Comparison of Recent Synthetic Methodologies for this compound
MethodologyCatalyst/ReagentKey AdvantagesReported YieldsReference
Copper-Catalyzed Intramolecular N-ArylationCuI, KOH, 1,10-phenanthroline (B135089)Utilizes cost-effective o-chlorinated starting materials.10-70% nih.gov
Microwave-Assisted SynthesisVaries (e.g., acid or base catalysts)Reduced reaction times, improved yields.Good to excellent ajrconline.org
Solid-Supported CatalysisSilica-supported polyphosphoric acid (PPA-SiO2)Catalyst reusability, environmentally friendly.Moderate bibliomed.org

Exploration of New Biological Targets and Therapeutic Applications

The this compound scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. google.comvt.edu Research is continuously uncovering new biological targets and potential therapeutic applications for this class of compounds.

One emerging area of interest is the development of this compound derivatives as inhibitors of protein kinases. researchgate.net Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. researchgate.net For example, certain indazole derivatives have shown potent inhibitory activity against kinases like Polo-like Kinase 4 (PLK4), highlighting their potential as anticancer agents.

Another promising avenue is the investigation of this compound derivatives as modulators of purinergic receptors, such as the P2Y6 receptor. nih.gov These receptors are involved in inflammatory, neurodegenerative, and metabolic disorders. nih.gov A recent study identified a this compound derivative, AZD5423, as a weak inhibitor of the hP2Y6R, suggesting that further optimization could lead to more potent antagonists for these conditions. nih.gov

Furthermore, research into the antimicrobial properties of this compound derivatives is ongoing. researchgate.net With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Studies have shown that certain indazole derivatives exhibit activity against various bacterial and fungal strains. researchgate.net

Future research will likely focus on:

Systematic screening of this compound libraries against a diverse range of biological targets.

Elucidation of the mechanism of action of bioactive derivatives.

Investigation of their potential in treating a broader spectrum of diseases, including viral infections and parasitic diseases. nih.gov

Advanced Drug Design and Optimization Strategies

To enhance the therapeutic potential of this compound derivatives, researchers are employing advanced drug design and optimization strategies. A key focus is on improving pharmacokinetic properties, such as metabolic stability and bioavailability. vulcanchem.com

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect biological activity. nih.gov By systematically altering substituents on the indazole core and the phenyl ring, researchers can identify key structural features required for potent and selective inhibition of a particular target. For example, the introduction of halogen atoms can influence metabolic stability and bioavailability.

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to guide the design of new derivatives. These techniques allow researchers to predict how a compound will bind to its target protein, providing valuable insights for lead optimization.

Prodrug strategies are also being explored to improve the delivery and efficacy of this compound-based drugs. vulcanchem.com A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to overcome issues such as poor solubility or rapid metabolism.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on this compound is no exception. These powerful computational tools can accelerate the identification of new drug candidates and optimize their properties.

ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potency and selectivity of new this compound derivatives. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening. A recent study demonstrated the use of machine learning to identify previously unknown modulators of several P2YR subtypes, including a compound with a this compound scaffold. nih.gov

AI can also be used to:

Design novel this compound scaffolds with desired properties.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.

Identify potential off-target effects and predict toxicity.

As AI and ML algorithms become more sophisticated and accessible, their application in this compound research is expected to grow, leading to the faster discovery and development of new therapeutic agents.

Sustainable and Eco-Friendly Approaches in Synthesis and Application

There is a growing emphasis on developing sustainable and eco-friendly approaches in all areas of chemistry, including the synthesis and application of this compound derivatives. This aligns with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.

In terms of synthesis, researchers are exploring the use of:

Greener solvents, such as water or bio-based solvents. bibliomed.orgresearchgate.net

Catalytic methods that reduce the amount of waste generated. bibliomed.orggoogle.com

Energy-efficient techniques, such as microwave-assisted synthesis. ajrconline.orgmdpi.comheteroletters.org

A patent for the synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole highlights a three-step process that avoids complex operations and the use of expensive, toxic reagents, positioning it as a simple, green, and environmentally friendly method. google.com Microwave-assisted synthesis has been described as an environmentally friendly technique for producing therapeutically useful drug molecules. ajrconline.org

Beyond synthesis, the development of biodegradable this compound-based materials and the exploration of their applications in areas such as sustainable agriculture are emerging research directions.

Multi-functional this compound Scaffolds

The development of multi-functional molecules, which can interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatile this compound scaffold is well-suited for the design of such multi-target ligands.

By incorporating different pharmacophores into the this compound core, researchers can create hybrid molecules with dual or multiple activities. For example, a molecule could be designed to inhibit two different protein kinases that are involved in a particular cancer pathway.

The synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole demonstrates the potential to create complex molecular architectures with diverse functionalities. researchgate.net Research has also explored the direct arylation of the this compound core to introduce additional functional groups. researchgate.net

Future research in this area will focus on the rational design and synthesis of novel multi-functional this compound scaffolds and the evaluation of their therapeutic potential in various disease models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-1H-indazole, and how can their efficiency be optimized?

  • Methodology : Two primary methods are widely used:

  • Copper-catalyzed intramolecular coupling : Achieves 60% yield with a melting point of 92–94°C, confirmed by ¹H/¹³C NMR and HRMS . Optimization involves adjusting catalyst loading (e.g., CuI) and reaction time under inert conditions.
  • Diels-Alder cycloaddition : Using 1-phenyl-5-vinyl-1H-pyrazole and methyl propiolate, followed by oxidation with DDQ to yield this compound. Efficiency depends on dienophile reactivity and temperature control .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) shows characteristic peaks at δ 8.21 (s, 1H) for the indazole proton and aromatic resonances between δ 7.20–7.82 .
  • X-ray crystallography : Resolves polymorphic forms (e.g., two polymorphs of 3-Phenyl-1H-indazole with distinct melting points and space groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calcd. 195.0917, found 195.0922) .

Advanced Research Questions

Q. How can regioselective C-H functionalization of this compound be achieved without protecting groups?

  • Methodology :

  • Palladium-catalyzed cross-dehydrogenative coupling (CDC) : Enables ortho-mono- and ortho-bis-aroylation via oxidant-controlled regioselectivity (e.g., using Ag₂CO₃ or K₂S₂O₈). This method avoids protecting the C-3 position and supports gram-scale synthesis .
  • Substrate scope : Electron-deficient aroyl chlorides show higher reactivity due to enhanced electrophilicity .

Q. How do polymorphic forms of this compound derivatives influence physicochemical properties, and how can interconversion be controlled?

  • Methodology :

  • Polymorph characterization : For 3-Phenyl-1H-indazole, two polymorphs (melting points 106.7°C and 115.3°C) exhibit distinct crystal packing (space groups C2/c and P-1). Stability is rationalized via DFT calculations (B3LYP/6-31G** level) .
  • Interconversion : Thermal cycling (heating/cooling) or solvent-mediated recrystallization can selectively favor one polymorph .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular docking : Derivatives like 2-phenyl-1H-benzo[d]imidazole are docked into EGFR kinase domains to assess binding affinity. Key interactions (e.g., hydrogen bonds with Met793) correlate with cytotoxicity assays .
  • ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .

Q. How can contradictory data on synthetic yields or polymorph stability be resolved?

  • Methodology :

  • Controlled reproducibility : Standardize reaction conditions (e.g., inert atmosphere for copper-catalyzed synthesis to prevent oxidation side reactions) .
  • Advanced characterization : Use differential scanning calorimetry (DSC) to confirm polymorph purity and variable-temperature NMR to monitor tautomer equilibria .

Methodological Guidelines

  • Synthetic Optimization : Prioritize copper catalysis for scalability or palladium-mediated CDC for functionalization .
  • Structural Analysis : Combine solid-state NMR (¹³C-CPMAS) with X-ray crystallography to resolve polymorphic ambiguity .
  • Bioactivity Screening : Use hybrid methods (e.g., in-silico docking followed by in-vitro assays) to validate therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.